N-(4-Hydroxyphenyl)-2-methylbenzamide
Description
N-(4-Hydroxyphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group attached to a 4-hydroxyphenylamine moiety. Benzamides are widely studied for their roles as directing groups in metal-catalyzed C–H bond functionalization reactions and their biological activities, such as anti-inflammatory properties .
Properties
CAS No. |
22978-52-5 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C14H13NO2/c1-10-4-2-3-5-13(10)14(17)15-11-6-8-12(16)9-7-11/h2-9,16H,1H3,(H,15,17) |
InChI Key |
OGBLLVHAQZADRR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with N-(4-Hydroxyphenyl)-2-methylbenzamide, differing primarily in substituents or directing groups:
Key Observations :
- Substituent Position: The position of methyl and hydroxyl groups significantly impacts reactivity. For example, anthraquinone derivatives (e.g., ) exhibit enhanced stability in catalytic cycles due to extended conjugation.
- Directing Groups : N,O-bidentate directing groups (e.g., in ) facilitate chelation with transition metals, enabling regioselective C–H activation.
Spectroscopic and Crystallographic Characterization
- NMR and IR : All compounds were characterized using ¹H/¹³C NMR and IR spectroscopy. For example, νC=O stretches at 1663–1682 cm⁻¹ and νNH bands at 3150–3414 cm⁻¹ confirmed amide bond formation .
- X-ray Crystallography : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s structure was resolved via X-ray diffraction, revealing planar amide geometry and hydrogen-bonding networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
